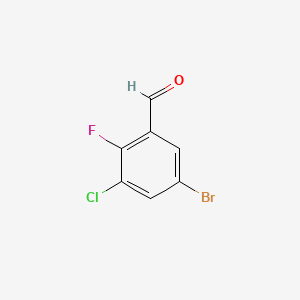

5-Bromo-3-chloro-2-fluorobenzaldehyde

Description

Nomenclature and Identification Parameters

This compound is systematically identified through multiple standardized chemical nomenclature systems and databases. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound bears the official name this compound, which directly describes the positions of the halogen substituents and the aldehyde functional group on the benzene ring. The Chemical Abstracts Service has assigned this compound the unique registry number 1280786-80-2, which serves as its primary identification code in chemical databases and commercial transactions.

The molecular formula C₇H₃BrClFO accurately represents the compound's atomic composition, indicating the presence of seven carbon atoms, three hydrogen atoms, one bromine atom, one chlorine atom, one fluorine atom, and one oxygen atom. The calculated molecular weight of 237.45 grams per mole provides essential information for stoichiometric calculations and analytical procedures. The compound's InChI (International Chemical Identifier) code, InChI=1S/C7H3BrClFO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H, offers a unique string representation that facilitates computational chemistry applications and database searches.

Additional identification parameters include the InChI Key PLYXMAYYYOIEJW-UHFFFAOYSA-N, which provides a fixed-length condensed version of the InChI code. The Simplified Molecular Input Line Entry System notation, represented as C1=C(C=C(C(=C1C=O)F)Cl)Br, enables straightforward structural representation in chemical software applications. The compound is also catalogued under the MDL number MFCD18783162 in various chemical databases, providing an alternative identification reference.

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 1280786-80-2 |

| Molecular Formula | C₇H₃BrClFO |

| Molecular Weight | 237.45 g/mol |

| International Union of Pure and Applied Chemistry Name | This compound |

| InChI Key | PLYXMAYYYOIEJW-UHFFFAOYSA-N |

| MDL Number | MFCD18783162 |

| European Community Number | 883-712-1 |

Historical Context and Discovery Timeline

The development and characterization of this compound follows the broader historical trajectory of halogenated aromatic compound research that intensified during the late twentieth and early twenty-first centuries. According to PubChem records, the compound was first catalogued in chemical databases on May 2, 2011, marking its formal recognition in the scientific literature. This relatively recent database entry reflects the compound's emergence as part of the expanding library of polyhalogenated aromatic compounds developed for specialized chemical applications.

The compound's creation date in major chemical databases coincides with the period of intensive research into halogenated benzaldehyde derivatives for pharmaceutical and materials science applications. The most recent modification date of May 24, 2025, in the PubChem database indicates ongoing research interest and continuous updates to the compound's chemical and physical property data. This timeline suggests that this compound represents a relatively modern addition to the chemical literature, developed as part of systematic efforts to explore the unique properties of multi-halogenated aromatic systems.

The compound's emergence in the scientific literature appears to be closely linked to advances in synthetic methodology that enabled the efficient preparation of complex polyhalogenated aromatic compounds. Patent literature from 2019 demonstrates sophisticated synthetic approaches for related trihalogenated benzaldehyde compounds, indicating the maturation of synthetic techniques that made such complex molecules accessible for research and commercial applications. The development timeline reflects the evolution from simple halogenated aromatics to increasingly complex polysubstituted systems designed for specific applications in pharmaceutical chemistry and materials science.

Position in Halogenated Benzaldehyde Chemistry

This compound occupies a distinctive position within the broader family of halogenated benzaldehyde compounds due to its unique trihalogenated structure. The compound represents an advanced example of polyhalogenated aromatic aldehydes, combining three different halogen atoms with distinctly different electronic properties. The presence of fluorine, chlorine, and bromine on the same aromatic ring creates a complex electronic environment that significantly influences the compound's reactivity patterns and chemical behavior.

Within the context of halogenated benzaldehyde chemistry, this compound demonstrates the principle of cumulative electronic effects from multiple halogen substituents. Research on related halogen-substituted benzaldehyde derivatives has shown that the inhibition efficiency follows the order of bromine-substituted compounds showing superior performance compared to chlorine and fluorine analogues. This pattern reflects the varying electron-withdrawing capabilities and polarizability of different halogen atoms, with bromine providing the strongest electron-donating through resonance while maintaining significant electron-withdrawing inductive effects.

The compound's position is further distinguished by its potential for diverse chemical transformations. Patent literature demonstrates its utility as an intermediate in the synthesis of complex heterocyclic systems, including thiophene derivatives and other pharmaceutical intermediates. The trihalogenated structure provides multiple sites for selective chemical modification, enabling chemists to fine-tune molecular properties for specific applications. This versatility positions this compound as a valuable building block in the development of advanced materials and pharmaceutical compounds.

Comparative studies with other halogenated benzaldehyde derivatives reveal that the specific combination of halogens in this compound creates unique opportunities for regioselective synthesis. The different reactivity patterns of bromine, chlorine, and fluorine substituents enable selective chemical transformations that would be difficult to achieve with mono- or dihalogenated analogues. This selectivity makes the compound particularly valuable in the synthesis of complex molecular architectures where precise control over substitution patterns is essential.

Overview of Current Research Status and Significance

Current research involving this compound spans multiple areas of chemical science, reflecting its versatility as a synthetic intermediate and its unique chemical properties. Contemporary studies have identified significant applications in corrosion inhibition research, where halogenated benzaldehyde derivatives demonstrate exceptional performance in protecting mild steel from degradation in acidic environments. These investigations reveal that compounds containing multiple halogen substituents exhibit enhanced inhibition efficiency compared to their non-halogenated counterparts, with effectiveness following the order of bromine-containing compounds showing superior performance.

Recent patent literature illustrates the compound's importance in pharmaceutical intermediate synthesis, particularly in the development of thiophene-based drug candidates. Synthetic methodologies described in current research demonstrate yields ranging from 39% to 90% for various transformations involving this compound, indicating well-developed synthetic protocols that enable its practical utilization in drug discovery programs. The compound serves as a key intermediate in the synthesis of methyl 5-bromo-7-chlorobenzo[b]thiophene-2-carboxylate derivatives, which represent important scaffolds in medicinal chemistry.

The significance of this compound in contemporary research is further emphasized by its role in the development of environmentally sustainable synthetic methodologies. Recent advances in benzaldehyde synthesis have focused on carbon dioxide utilization as a green alternative to traditional carbonylation reactions. These methodologies achieve conversion rates exceeding 99.9% and yields above 90% for benzaldehyde derivatives, positioning compounds like this compound at the forefront of sustainable chemical synthesis.

The compound's research significance extends to its applications in materials science, where its unique electronic properties contribute to the development of advanced functional materials. The combination of multiple halogen substituents creates opportunities for fine-tuning electronic properties, making it valuable in the design of organic semiconductors and other electronic materials. Current research trends indicate growing interest in polyhalogenated aromatic compounds for applications in organic electronics, where precise control over electronic properties is essential for device performance.

| Research Area | Key Findings | Reported Efficiency/Yield |

|---|---|---|

| Corrosion Inhibition | Superior performance of halogenated derivatives | 95.3% inhibition efficiency |

| Pharmaceutical Synthesis | Thiophene derivative intermediates | 39-90% synthetic yields |

| Green Chemistry | Carbon dioxide utilization methods | >99.9% conversion rates |

| Materials Science | Electronic property tuning | Various applications reported |

Propriétés

IUPAC Name |

5-bromo-3-chloro-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYXMAYYYOIEJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679617 | |

| Record name | 5-Bromo-3-chloro-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-80-2 | |

| Record name | 5-Bromo-3-chloro-2-fluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-chloro-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Lithium Amide-Mediated Synthesis (76% Yield)

In a representative procedure, diisopropylamine (4.02 g, 39.7 mmol) in tetrahydrofuran (THF, 28 mL) was treated with n-BuLi (1.6 M in hexane, 24.8 mL) at -20°C. After cooling to -78°C, 4-bromo-2-chloro-1-fluorobenzene (8 g, 38.2 mmol) was added, forming a yellow suspension. Dropwise addition of DMF (4.19 g, 57.3 mmol) induced an exotherm, and warming to -20°C completed the reaction. Quenching with saturated NH₄Cl (80 mL) and extraction with tert-butyl methyl ether (TBME) yielded a crude product, which was purified by flash chromatography (silica gel) to afford 6.88 g (76%) of the title compound.

Key Parameters:

-

Temperature: -78°C (metalation), -20°C (quenching)

-

Base: n-BuLi/diisopropylamine

-

Solvent: THF

Alternative LDA-Based Protocol (46% Yield)

A modified approach used LDA (2 M in THF, 38.2 mL) with 4-bromo-2-chloro-1-fluorobenzene (16 g, 76.5 mmol) at -78°C. DMF (8.4 mL) was added dropwise, and the mixture warmed to -20°C before quenching. Extraction with methyl tert-butyl ether and chromatography (5–10% ethyl acetate/petroleum ether) yielded 8.4 g (46%) of product. The lower yield compared to the n-BuLi method underscores the sensitivity of LDA to reaction conditions.

Optimization Strategies for Enhanced Efficiency

Base Selection and Stoichiometry

Comparative studies reveal that n-BuLi/diisopropylamine systems outperform LDA in yield (76% vs. 46%) due to better stability and controlled reactivity. Stoichiometric excess of DMF (1.5 eq.) ensures complete formylation, while sub-stoichiometric amounts lead to incomplete conversion.

Temperature and Reaction Kinetics

Maintaining temperatures below -30°C during metalation prevents premature decomposition of the aryl lithium intermediate. Slow warming to -20°C after DMF addition minimizes side reactions, as evidenced by the 70.6% yield achieved in protocols with precise thermal control.

Purification and Characterization

Chromatographic Techniques

Flash chromatography using silica gel with non-polar solvents (e.g., petroleum ether/ethyl acetate gradients) effectively removes unreacted starting materials and halogenated byproducts. The high purity of the final product (>95%) is confirmed via GC-MS, with a characteristic molecular ion peak at m/z = 236.9 (M+H)+.

Spectroscopic Data

Comparative Analysis of Synthetic Routes

| Parameter | n-BuLi/Diisopropylamine Method | LDA Method |

|---|---|---|

| Yield | 76% | 46% |

| Reaction Temperature | -78°C → -20°C | -78°C → -20°C |

| Base | n-BuLi | LDA |

| Purification | Flash Chromatography | Column Chromatography |

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to maintain low temperatures and improve mixing efficiency . Automated systems adjust reagent feed rates in real-time, ensuring consistent product quality and reducing the risk of exothermic runaway reactions.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-3-chloro-2-fluorobenzaldehyde undergoes various chemical reactions, including:

Nucleophilic substitution: The halogen substituents (bromine, chlorine, and fluorine) can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether at low temperatures.

Major Products Formed

Nucleophilic substitution: Substituted benzaldehydes with various functional groups (e.g., azides, ethers, amines).

Oxidation: 5-Bromo-3-chloro-2-fluorobenzoic acid.

Reduction: 5-Bromo-3-chloro-2-fluorobenzyl alcohol.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₇H₃BrClF

- Molecular Weight : 237.45 g/mol

- IUPAC Name : 5-bromo-3-chloro-2-fluorobenzaldehyde

- CAS Number : 1280786-80-2

This compound possesses a unique structure that contributes to its reactivity and utility in various chemical reactions. Its halogenated benzaldehyde framework makes it a valuable building block in organic synthesis.

Medicinal Chemistry

This compound is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its halogen substituents enhance biological activity and selectivity.

Case Study: Synthesis of SGLT2 Inhibitors

A notable application is in the development of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are promising candidates for diabetes therapy. The compound serves as a key intermediate in synthesizing these inhibitors, demonstrating significant therapeutic potential against type 2 diabetes .

Organic Synthesis

The compound is frequently employed as a reagent in various organic synthesis pathways, including:

- Electrophilic Aromatic Substitution : The presence of bromine and chlorine allows for selective substitution reactions on the aromatic ring.

- Formation of Aryl Aldehydes : It can be used to introduce aldehyde functionalities into more complex molecular architectures.

Data Table: Reactions Involving this compound

Materials Science

In materials science, this compound is investigated for its potential use in developing new materials with specific electronic properties.

Case Study: Liquid-Crystalline Compounds

Research has shown that derivatives of this compound can be incorporated into liquid-crystalline materials, which are critical for display technologies. These materials exhibit unique optical properties that can be tuned for specific applications .

Environmental Chemistry

The environmental impact and degradation pathways of halogenated compounds like this compound are also subjects of study. Understanding how such compounds behave in the environment is crucial for assessing their safety and ecological effects.

Mécanisme D'action

The mechanism of action of 5-Bromo-3-chloro-2-fluorobenzaldehyde depends on its specific application. In biological systems, it may act as an inhibitor or activator of enzymes by binding to their active sites. The presence of halogen substituents can enhance its binding affinity and selectivity for certain molecular targets . The aldehyde group can also participate in covalent bonding with nucleophilic residues in proteins, leading to the formation of stable adducts .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Positional Isomers of Halogenated Benzaldehydes

The reactivity and physicochemical properties of halogenated benzaldehydes are highly sensitive to the positions of substituents. Table 1 compares 5-bromo-3-chloro-2-fluorobenzaldehyde with its positional isomers and related analogs.

Table 1: Comparison of Halogenated Benzaldehydes

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Substituent Positions |

|---|---|---|---|---|---|

| This compound | 1280786-80-2 | C₇H₃BrClFO | 237.46 | 98% | Br (5), Cl (3), F (2) |

| 4-Bromo-5-chloro-2-fluorobenzaldehyde | 1603584-72-0 | C₇H₃BrClFO | 237.46 | 95% | Br (4), Cl (5), F (2) |

| 5-Bromo-4-chloro-2-fluorobenzaldehyde | 1781052-25-2 | C₇H₃BrClFO | 237.46 | 98% | Br (5), Cl (4), F (2) |

| 6-Bromo-2-chloro-3-fluorobenzaldehyde | 1806058-24-1 | C₇H₃BrClFO | 237.46 | 97% | Br (6), Cl (2), F (3) |

| 6-Bromo-3-chloro-2-fluorobenzaldehyde | 1114809-02-7 | C₇H₃BrClFO | 237.46 | 98% | Br (6), Cl (3), F (2) |

Key Observations :

- Electronic Effects : The ortho -fluorine (position 2) in this compound creates a strong electron-withdrawing effect, activating the aldehyde group for nucleophilic attacks. In contrast, analogs with fluorine at meta (position 3) or para (position 4) positions exhibit reduced electrophilicity at the aldehyde .

- Synthetic Accessibility : Higher purity (98%) correlates with optimized synthetic routes, as seen in the parent compound and 5-bromo-4-chloro-2-fluorobenzaldehyde, whereas 4-bromo-5-chloro-2-fluorobenzaldehyde (95% purity) may involve challenging purification steps .

Functional Group Variants

Hydroxyl-Substituted Analogs

3-Bromo-5-chloro-2-hydroxybenzaldehyde (CAS: 1849-76-9) replaces fluorine with a hydroxyl (-OH) group. However, the -OH group also makes it prone to oxidation, limiting its stability under acidic conditions .

Carboxylic Acid Derivatives

5-Bromo-2-chlorobenzoic acid (CAS: 16429-44-0) substitutes the aldehyde with a carboxylic acid (-COOH). This derivative has a higher molecular weight (235.46 g/mol ) and is widely used in metal-organic frameworks (MOFs) due to its chelating properties, unlike the parent compound’s role in aldehyde-specific reactions like condensations .

Reactivity in Cross-Coupling Reactions

The parent compound’s bromine at position 5 is sterically accessible for Suzuki-Miyaura couplings, whereas in 4-bromo-5-chloro-2-fluorobenzaldehyde, bromine’s position adjacent to chlorine may hinder palladium coordination . Fluorine’s strong electronegativity also polarizes the ring, directing incoming nucleophiles to specific positions—e.g., meta to fluorine in the parent compound versus para in 6-bromo-3-chloro-2-fluorobenzaldehyde .

Activité Biologique

5-Bromo-3-chloro-2-fluorobenzaldehyde (CAS Number: 51051363) is a halogenated aromatic aldehyde that has garnered interest in various biological applications due to its unique chemical properties. This compound is characterized by the presence of three halogen substituents, which can significantly influence its reactivity and biological activity. The following sections provide a comprehensive overview of its biological activity, including antimicrobial properties, synthesis, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 227.45 g/mol. It has a melting point range of 58-62 °C and is considered hazardous, requiring appropriate safety measures during handling due to its irritant properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 227.45 g/mol |

| Melting Point | 58-62 °C |

| Density | 1.7 g/cm³ |

| Boiling Point | 232.1 °C at 760 mmHg |

Antimicrobial Properties

Research has demonstrated that halogenated benzaldehydes exhibit significant antimicrobial activity. A study focusing on the synthesis and biological evaluation of various substituted benzaldehydes, including this compound, revealed promising results against several bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition.

In one study, the Minimum Inhibitory Concentration (MIC) for this compound was determined to be effective against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

The mechanism by which halogenated benzaldehydes exert their antimicrobial effects is believed to involve disruption of bacterial cell membranes and interference with metabolic processes. The presence of multiple halogens enhances the lipophilicity of the compound, facilitating its penetration into microbial cells .

Case Studies

- Antimicrobial Evaluation : In a study conducted by Emayavaramban et al., various derivatives of benzaldehyde were synthesized and screened for their antimicrobial properties. The results indicated that compounds with bromine and chlorine substitutions had enhanced activity against both E. coli and S. aureus, with specific focus on their structure-activity relationship .

- Synthesis and Characterization : Another research effort focused on synthesizing oxime derivatives from this compound. These derivatives were characterized using spectral methods (NMR, IR) and showed improved antimicrobial properties compared to the parent compound .

Q & A

Basic Question

Q. Advanced Research Focus

- 2D NMR (HSQC, HMBC) : Assigns long-range couplings to confirm substitution patterns.

- 19F NMR : Quantifies electronic effects; fluorine at position 2 shows distinct coupling with H-6 .

What strategies ensure accurate quantification of trace impurities in this compound?

Basic Question

Q. Advanced Research Focus

- Isotopic labeling : Introduce ¹³C or ²H labels to track degradation pathways during stability studies.

- High-resolution MS : Resolve isobaric impurities (e.g., Cl vs. Br isotopic patterns) .

How do substituents influence the reactivity of this compound in cross-coupling reactions?

Basic Question

The electron-withdrawing halogens activate the aldehyde for nucleophilic additions (e.g., Grignard reactions) but deactivate the aromatic ring for electrophilic substitutions. Key factors:

Q. Advanced Research Focus

- Suzuki-Miyaura coupling : Replace bromine with aryl/vinyl groups using Pd catalysts. Optimize ligand systems (e.g., SPhos) to enhance turnover .

- Kinetic studies : Compare reaction rates with analogs (e.g., 5-Bromo-2-fluorobenzaldehyde) to quantify steric/electronic contributions .

What computational tools predict the physicochemical properties of this compound?

Basic Question

Q. Advanced Research Focus

- Molecular dynamics simulations : Model solubility in solvents (e.g., DMSO, ethanol) to guide formulation studies.

- DFT calculations : Predict vibrational spectra (IR) and compare with experimental data to validate force fields .

How can researchers mitigate decomposition during long-term storage?

Basic Question

Q. Advanced Research Focus

- Accelerated stability studies : Use thermal stress (40°C/75% RH) to identify degradation products via LC-QTOF-MS.

- Crystallography : Stabilize the compound as a co-crystal with urea or thiourea derivatives .

What are the challenges in scaling up synthesis while maintaining purity?

Q. Advanced Research Focus

- Process optimization : Transition from batch to flow chemistry for halogenation steps to improve heat/mass transfer.

- Byproduct analysis : Use PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progress in real time .

- Green chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF .

How does the compound’s electronic structure influence its applications in materials science?

Q. Advanced Research Focus

- Conductive polymers : The aldehyde group serves as a precursor for Schiff base ligands in metal-organic frameworks (MOFs). Halogens enhance thermal stability .

- Nonlinear optics (NLO) : DFT studies show strong hyperpolarizability due to asymmetric halogen substitution, making it a candidate for NLO materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.